molecular formula C20H29NO6S B1682714 3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate CAS No. 15130-91-3

3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate

Cat. No. B1682714
CAS RN: 15130-91-3
M. Wt: 411.5 g/mol
InChI Key: PIWAVOGXKRZQCB-BZQJJPTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sultroponium can be synthesized through various organic synthesis methods. One common approach involves the reaction of tropine with a sulfonic acid derivative under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Sultroponium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sultroponium undergoes various chemical reactions, including:

    Oxidation: Sultroponium can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert Sultroponium into its corresponding sulfide.

    Substitution: Sultroponium can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sultroponium has a wide range of scientific research applications, including:

Mechanism of Action

Sultroponium exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine at muscarinic receptors, thereby inhibiting the parasympathetic nervous system. This leads to a reduction in muscle spasms and relaxation of smooth muscles. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent with similar properties but different chemical structure.

    Scopolamine: Used for its antispasmodic and antiemetic effects.

    Hyoscyamine: Shares similar pharmacological effects but differs in its chemical composition.

Uniqueness

Sultroponium is unique due to its specific molecular structure, which provides a balance between efficacy and reduced side effects. Unlike some other anticholinergic agents, Sultroponium is known for its potent neurotropic spasmolytic properties without causing significant adverse effects .

properties

CAS RN

15130-91-3

Molecular Formula

C20H29NO6S

Molecular Weight

411.5 g/mol

IUPAC Name

3-[(1R,5S)-3-(3-hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate

InChI

InChI=1S/C20H29NO6S/c1-21(10-5-11-28(24,25)26)16-8-9-17(21)13-18(12-16)27-20(23)19(14-22)15-6-3-2-4-7-15/h2-4,6-7,16-19,22H,5,8-14H2,1H3/t16-,17+,18?,19?,21?

InChI Key

PIWAVOGXKRZQCB-BZQJJPTISA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-]

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCCS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-(3-sulfopropyl)atropinium hydroxide inner salt
sultroponium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
Reactant of Route 2
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
Reactant of Route 3
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
Reactant of Route 4
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
Reactant of Route 5
Reactant of Route 5
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate
Reactant of Route 6
3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate

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